molecular formula C18H25ClN4O3 B501581 N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide CAS No. 898644-07-0

N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide

Cat. No. B501581
CAS RN: 898644-07-0
M. Wt: 380.9g/mol
InChI Key: XQAHPPDREJNKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. CMPA is a piperazine derivative that has shown promising results in various studies, particularly in its ability to modulate certain biochemical and physiological processes in the body. In

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Studies have shown that N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has a high affinity for the serotonin 5-HT1A receptor, which is thought to be involved in the regulation of mood, anxiety, and stress. N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has also been shown to modulate the dopamine D2 receptor, which is involved in the regulation of reward and motivation. It is believed that these effects may be responsible for the potential therapeutic effects of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide.
Biochemical and Physiological Effects
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has a variety of biochemical and physiological effects. For example, N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its potential as a treatment for drug addiction. N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has also been shown to increase the levels of certain neurotransmitters, such as norepinephrine and serotonin, which are involved in the regulation of mood and anxiety. Additionally, N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide in lab experiments is that it has been shown to have a high affinity for certain receptors in the brain, which makes it a potentially useful tool for studying the effects of neurotransmitters on these receptors. Additionally, N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has been shown to have a relatively low toxicity, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide in lab experiments is that it has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide. One area of interest is the development of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide derivatives that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of the potential therapeutic effects of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide in various disease states, such as depression, anxiety, and drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide involves a multistep process that begins with the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-ethoxyacetamide. This compound is then reacted with morpholine-4-carbonyl chloride to yield N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)acetamide). Finally, this intermediate is reacted with piperazine to form N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide. The overall yield of this process is approximately 40%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has been the subject of numerous scientific studies that have investigated its potential applications in the field of pharmacology. One such study found that N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This suggests that N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide may have potential as an antidepressant or anxiolytic agent. Other studies have investigated the effects of N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide on the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These studies have suggested that N-(5-chloro-2-methylphenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide may have potential as a treatment for drug addiction.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHPPDREJNKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.